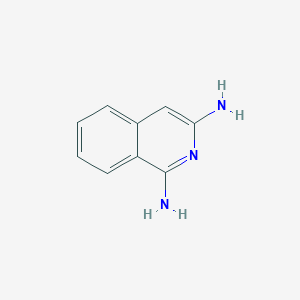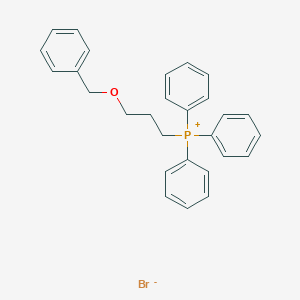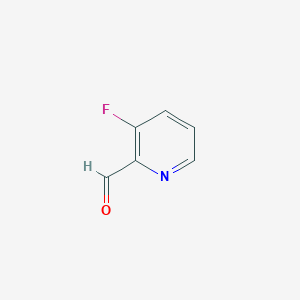
1,3-Diaminoisoquinoline
概要
説明
1,3-Diaminoisoquinoline is an organic compound that belongs to the class of isoquinolines, which are heterocyclic aromatic compounds This compound is characterized by the presence of two amino groups attached to the first and third positions of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diaminoisoquinoline can be synthesized through several methods. One common approach involves the reaction of N,N-diethylarylacetamides with phosphorus oxychloride (POCl3) followed by treatment with N,N-dimethylcyanamide
Another method involves the cyclization of α-cyano-o-tolunitrile using organolithium compounds . This approach provides a straightforward route to the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
1,3-Diaminoisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinolines with various functional groups.
科学的研究の応用
1,3-Diaminoisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and as a modulator of biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1,3-diaminoisoquinoline involves its interaction with specific molecular targets. For example, in the treatment of myotonic dystrophy type 1, the compound binds to expanded CUG repeat RNA, which sequesters RNA-binding proteins such as muscleblind-like 1 protein . This binding disrupts the formation of ribonuclear foci and rescues the mis-splicing of pre-mRNAs, thereby alleviating the symptoms of the disease.
類似化合物との比較
Similar Compounds
1,2-Diaminoisoquinoline: Similar structure but with amino groups at the first and second positions.
1,4-Diaminoisoquinoline: Amino groups at the first and fourth positions.
2,3-Diaminoisoquinoline: Amino groups at the second and third positions.
Uniqueness
1,3-Diaminoisoquinoline is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets and enables the synthesis of derivatives with specific functionalities.
特性
IUPAC Name |
isoquinoline-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDNVPUMVQGSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)


![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)

